molecular formula C16H22ClN3OS B6596072 Prothipendyl hydrochloride monohydrate CAS No. 70145-94-7

Prothipendyl hydrochloride monohydrate

Cat. No. B6596072
CAS RN: 70145-94-7
M. Wt: 339.9 g/mol
InChI Key: YATJECIBCQMRMY-UHFFFAOYSA-N
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Description

Prothipendyl hydrochloride monohydrate, also known as azapromazine or phrenotropin, is an anxiolytic, antiemetic, and antihistamine of the azaphenothiazine group . It is marketed in Europe and is used to treat anxiety and agitation in psychotic syndromes . It is a neuroleptic agent indicated in the treatment of restlessness and agitation in patients with underlying psychiatric conditions .


Molecular Structure Analysis

The molecular formula of Prothipendyl hydrochloride monohydrate is C16H19N3S . It differs from promazine only by the replacement of one carbon atom with a nitrogen atom in the tricyclic ring system . The average mass is 321.868 Da and the monoisotopic mass is 321.106659 Da .


Physical And Chemical Properties Analysis

The bioavailability of prothipendyl after oral administration is approximately 15%. Maximum plasma concentration is reached after approximately 1 h. The plasma half-life is around 2-3 hours. The substance is metabolized in the liver and excreted mainly in the urine .

Scientific Research Applications

Spectrophotometric Analysis

Prothipendyl hydrochloride's interaction with ammonium peroxidisulfate and metavanadate enables its spectrophotometric determination. This reaction forms colored oxidation products, useful for analysis in certain concentration ranges (Misiuk & Kleszczewska, 2001).

Biochemical Binding Studies

Isothipendyl hydrochloride, a derivative of prothipendyl, has been studied for its binding to bovine serum albumin (BSA). Fluorescence spectroscopy, UV-visible absorption, and circular dichroism techniques have been used to analyze this interaction, highlighting the role of hydrophobic forces (Shaikh et al., 2006).

Environmental Applications

In environmental chemistry, isothipendyl hydrochloride has been proposed as a reagent for the spectrophotometric determination of chromium(VI) in environmental samples. Its sensitivity and selectivity make it a useful tool for analyzing chromium in various contexts (Melwanki & Seetharamappa, 2003).

Electrochemical Sensing

The electrochemical behavior of isothipendyl hydrochloride has been explored using modified electrodes. This research has implications for the development of sensitive methods for drug detection in biological fluids (Prashanth et al., 2012).

Mechanism of Action

Prothipendyl is said to not possess antipsychotic effects, and in accordance, is a weaker dopamine receptor antagonist than other phenothiazines .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

Future Directions

Prothipendyl has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders . A new spectrophotometric technique has been developed and the possibility of quantitative determination of prothipendyl hydrochloride monohydrate in Dominal® tablets of 40 mg has been demonstrated .

properties

IUPAC Name

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJECIBCQMRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220426
Record name Prothipendyl hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prothipendyl hydrochloride monohydrate

CAS RN

70145-94-7
Record name Prothipendyl hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothipendyl hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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